7a(2H)-BENZOFURANOL, HEXAHYDRO-3a-ALLYL-2-METHYL-
Description
7a(2H)-Benzofuranol, Hexahydro-3a-allyl-2-methyl- is a hydrogenated benzofuran derivative characterized by a fully saturated bicyclic core (hexahydrobenzofuran) substituted with an allyl group at the 3a-position and a methyl group at the 2-position. This structural framework confers unique steric and electronic properties, distinguishing it from unsaturated benzofuran analogs.
Properties
CAS No. |
23438-68-8 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-methyl-3a-prop-2-enyl-2,3,4,5,6,7-hexahydro-1-benzofuran-7a-ol |
InChI |
InChI=1S/C12H20O2/c1-3-6-11-7-4-5-8-12(11,13)14-10(2)9-11/h3,10,13H,1,4-9H2,2H3 |
InChI Key |
SNQVWROKOBXPRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCCC2(O1)O)CC=C |
Origin of Product |
United States |
Biological Activity
7a(2H)-Benzofuranol, hexahydro-3a-allyl-2-methyl- is a benzofuran derivative that has gained attention for its potential biological activities. Benzofuran compounds are known for a variety of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 7a(2H)-Benzofuranol, hexahydro-3a-allyl-2-methyl- can be represented as follows:
- Molecular Formula : C₁₁H₁₄O
- CAS Number : 14594395
This compound features a benzofuran core which is a significant scaffold in medicinal chemistry due to its diverse biological activities.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit substantial antimicrobial properties. A study highlighted the synthesis of various benzofuran derivatives and their evaluation against Mycobacterium tuberculosis and other pathogens. For instance, compounds with specific substitutions on the benzofuran ring demonstrated minimum inhibitory concentrations (MIC) ranging from 2 μg/mL to 8 μg/mL against M. tuberculosis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound 3 | 8 | M. tuberculosis |
| Compound 4 | 2 | M. tuberculosis |
| Benzofuryl Purine | <0.60 | M. tuberculosis |
Anti-inflammatory and Analgesic Effects
Benzofuran derivatives have also been studied for their anti-inflammatory and analgesic properties. These compounds can inhibit pro-inflammatory cytokines and reduce pain responses in animal models. The mechanism often involves modulation of the cyclooxygenase (COX) pathways, which are critical in inflammation processes .
Anticancer Activity
Several studies have investigated the anticancer potential of benzofuran derivatives. One notable study synthesized a series of benzofuran-based compounds that exhibited significant cytotoxicity against various cancer cell lines, including breast cancer cells. The structure-activity relationship (SAR) revealed that specific substitutions enhanced their efficacy .
Case Study 1: Antimycobacterial Activity
A recent study synthesized a series of 2-substituted benzofurans and evaluated their activity against M. tuberculosis. The most active compound showed an MIC of 3.12 μg/mL with a favorable therapeutic index, indicating low toxicity to mammalian cells while effectively inhibiting bacterial growth .
Case Study 2: Antibacterial Evaluation
Another investigation focused on the antibacterial activity of hydroxyl-substituted benzofuran derivatives against strains such as E. coli and S. aureus. The results demonstrated that compounds with hydroxyl groups at specific positions exhibited excellent antibacterial properties, with MIC values comparable to standard antibiotics .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Structural Features :
- Comparable analogs, such as 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a), utilize allyl groups for nucleophilic additions with amines, yielding derivatives like 14a–14d .
Representative Analogs :
Physicochemical Properties
Stability and Reactivity :
- The hexahydro core of the target compound likely improves thermal stability compared to unsaturated analogs like 7a–7c, which showed minimal decomposition over two weeks under ambient conditions .
- Substituents influence melting points: For example, 3-(4-methoxybenzoyl)-7-methylpyrano[4,3-b]pyran-5-one (8b) melts at 125°C, while dichloro-substituted analogs (8c) exhibit higher melting points (178°C) due to enhanced intermolecular halogen bonding .
Elemental Analysis Comparison :
| Compound | Formula | Calculated C (%) | Found C (%) | Deviation | Reference |
|---|---|---|---|---|---|
| 8b () | C₁₈H₂₁NO₄·H₂O | 64.85 | 64.94 | +0.09 | |
| 14d () | C₁₈H₂₁NO₄·H₂O | 64.85 | 64.94 | +0.09 | |
| Target Compound* | C₁₃H₂₀O₂ (estimated) | ~68.40 | – | – | – |
*Estimated based on structural similarity; experimental data required for validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
